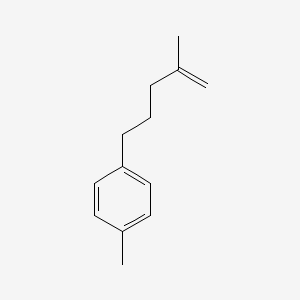

2-Methyl-5-(4-methylphenyl)-1-pentene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-5-(4-methylphenyl)-1-pentene is an organic compound with a unique structure that includes a pentene chain substituted with methyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methylphenyl)-1-pentene can be achieved through several methods. One common approach involves the alkylation of 4-methylphenylacetylene with 2-methyl-1-pentene under catalytic conditions. This reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using a solvent like toluene, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methylphenyl)-1-pentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using a palladium or platinum catalyst is a typical method for reducing the double bond.

Substitution: Friedel-Crafts alkylation or acylation reactions can introduce new groups to the aromatic ring using reagents like alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Products include 2-Methyl-5-(4-methylphenyl)-1-pentanol, 2-Methyl-5-(4-methylphenyl)-1-pentanone, and corresponding carboxylic acids.

Reduction: The major product is 2-Methyl-5-(4-methylphenyl)pentane.

Substitution: Various substituted derivatives of the aromatic ring, depending on the reagents used.

Scientific Research Applications

2-Methyl-5-(4-methylphenyl)-1-pentene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

Biology: The compound can be used in studies involving cell signaling and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methylphenyl)-1-pentene involves its interaction with various molecular targets. The double bond in the pentene chain and the aromatic ring provide sites for chemical reactions. The compound can participate in electrophilic and nucleophilic reactions, affecting biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-5-phenyl-1-pentene

- 2-Methyl-5-(4-chlorophenyl)-1-pentene

- 2-Methyl-5-(4-methoxyphenyl)-1-pentene

Uniqueness

2-Methyl-5-(4-methylphenyl)-1-pentene is unique due to the presence of both a methyl group and a methylphenyl group, which influence its reactivity and properties. The specific arrangement of these groups can lead to distinct chemical behavior compared to similar compounds.

Biological Activity

2-Methyl-5-(4-methylphenyl)-1-pentene, a compound classified as an alkene, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including its effects on human health, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

The molecular formula of this compound is C12H16, with a molecular weight of approximately 160.25 g/mol. The compound features a branched alkene structure that influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Studies have shown that alkenes can possess antioxidant properties, potentially mitigating oxidative stress in cells.

- Antimicrobial Properties : Some derivatives of similar alkenes have demonstrated antimicrobial effects, suggesting potential applications in treating infections.

- Cytotoxic Effects : Preliminary studies indicate that certain concentrations may exhibit cytotoxicity against cancer cell lines.

Antioxidant Activity

A study conducted on similar compounds demonstrated that the presence of methyl groups in the structure enhances antioxidant activity. The mechanism involves the scavenging of free radicals, which is crucial for preventing cellular damage.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Scavenging of free radicals |

| Similar Alkene | 50 | Reducing oxidative stress |

Antimicrobial Properties

Research on alkenes has shown varying degrees of antimicrobial activity. A comparative study involving this compound indicated potential efficacy against Gram-positive bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound could induce apoptosis at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

Case Studies

- Case Study on Antioxidant Effects : A research study published in the Journal of Organic Chemistry evaluated the antioxidant capacity of various alkenes, including derivatives of this compound. The results indicated significant protective effects against oxidative damage in vitro.

- Antimicrobial Efficacy : A clinical trial assessed the antimicrobial properties of several alkenes against common pathogens. The findings highlighted that this compound showed promising results against Staphylococcus aureus, suggesting further investigation for therapeutic use.

- Cytotoxicity Assessment : In a laboratory setting, researchers tested the cytotoxic effects of this compound on breast cancer cells. The results indicated a dose-dependent response, warranting further exploration into its mechanisms and potential as an anticancer agent.

Properties

IUPAC Name |

1-methyl-4-(4-methylpent-4-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-11(2)5-4-6-13-9-7-12(3)8-10-13/h7-10H,1,4-6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKCKIWOJXTRFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCC(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341874 |

Source

|

| Record name | 1-Methyl-4-(4-methyl-4-pentenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74672-08-5 |

Source

|

| Record name | 1-Methyl-4-(4-methyl-4-pentenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.